molecular formula C17H16N2O2 B7737320 2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one

2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one

Cat. No.: B7737320
M. Wt: 280.32 g/mol
InChI Key: PMALWVZSTHEDCH-UHFFFAOYSA-N
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Description

2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable quinoline precursor under acidic conditions, followed by methylation and subsequent cyclization to form the quinoline ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-phenylquinolin-4(1H)-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    2-amino-3-(4-hydroxyphenyl)-1-methylquinolin-4(1H)-one:

Uniqueness

The presence of the methoxy group in 2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-19-14-6-4-3-5-13(14)16(20)15(17(19)18)11-7-9-12(21-2)10-8-11/h3-10H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMALWVZSTHEDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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